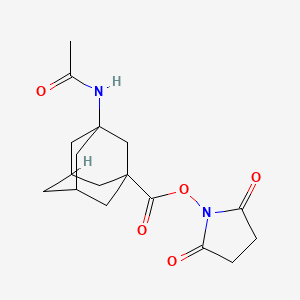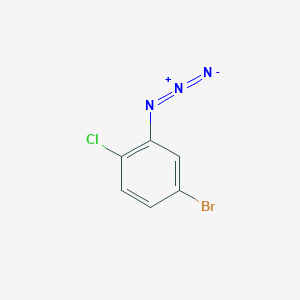
2-Azido-4-bromo-1-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-4-bromo-1-chlorobenzene is a chemical compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.5 g/mol. This compound has gained significant attention in the scientific community due to its unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-bromo-1-chlorobenzene typically involves the azidation of 4-bromo-1-chlorobenzene. One common method is the reaction of 4-bromo-1-chlorobenzene with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:
C6H3BrCl+NaN3→C6H3BrClN3+NaCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azido-4-bromo-1-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines, to form amine derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN3), dimethylformamide (DMF), reflux conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.
Cycloaddition Reactions: Copper(I) iodide (CuI), sodium ascorbate, water, room temperature.
Major Products Formed:
Substitution Reactions: Amine derivatives.
Reduction Reactions: Amine group-containing compounds.
Cycloaddition Reactions: Triazole derivatives.
Applications De Recherche Scientifique
2-Azido-4-bromo-1-chlorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, including triazoles and tetrazoles.
Biology: The compound is used in bioconjugation reactions to label biomolecules with fluorescent tags.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Azido-4-bromo-1-chlorobenzene involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azido group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The compound’s reactivity is influenced by the presence of electron-withdrawing groups (bromo and chloro) on the benzene ring, which enhance its electrophilic nature .
Comparaison Avec Des Composés Similaires
2-Azido-4-bromo-1-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
2-Azido-4-chloro-1-bromobenzene: Similar structure but with the positions of bromine and chlorine swapped.
2-Azido-4-bromo-1-iodobenzene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: 2-Azido-4-bromo-1-chlorobenzene is unique due to the presence of both bromo and chloro substituents on the benzene ring, which enhances its reactivity and versatility in chemical reactions. The combination of these substituents with the azido group makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C6H3BrClN3 |
|---|---|
Poids moléculaire |
232.46 g/mol |
Nom IUPAC |
2-azido-4-bromo-1-chlorobenzene |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |
Clé InChI |
HMZMZSGUYMMPJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)N=[N+]=[N-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino}propanoic acid](/img/structure/B12314116.png)
![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)

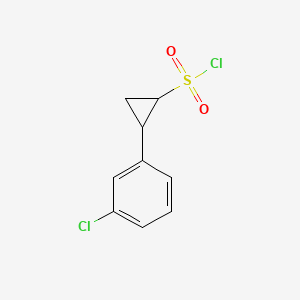

![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)
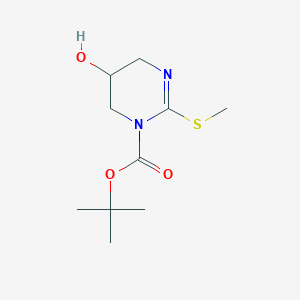
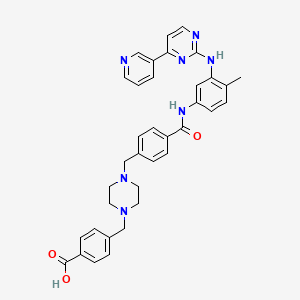



![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
